molecular formula C17H21N5O6S B2417754 Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 685837-50-7

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2417754
CAS No.: 685837-50-7
M. Wt: 423.44
InChI Key: LNHOWTKXPIFORY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives: : These compounds share the oxadiazole ring and exhibit similar biological activities but may differ in their specific substituents and overall structure.

  • Sulfonamide derivatives: : Compounds containing the sulfonamide linkage also exhibit diverse biological activities and can be compared based on their specific substituents and target interactions.

  • Piperazine derivatives: : Piperazine-containing compounds are widely studied for their pharmacological properties and can be compared based on their specific functional groups and biological effects.

The uniqueness of this compound lies in its combination of the oxadiazole ring, sulfonamide linkage, and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S/c1-3-27-17(24)21-8-10-22(11-9-21)29(25,26)14-6-4-13(5-7-14)15(23)18-16-20-19-12(2)28-16/h4-7H,3,8-11H2,1-2H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHOWTKXPIFORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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